2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a tetrahydroquinoline moiety, which is further substituted with dimethyl and oxo groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated benzamides.
Scientific Research Applications
2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-(2-oxo-1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide
- 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Uniqueness
The uniqueness of 2,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
2,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-11-23-19-9-8-17(13-16(19)7-10-20(23)24)22-21(25)18-12-14(2)5-6-15(18)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSOPGUUCKCHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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